molecular formula C15H16N6O3 B5703869 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine

Katalognummer B5703869
Molekulargewicht: 328.33 g/mol
InChI-Schlüssel: XNRXQOSCECYNSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine, also known as MNTP, is a novel compound with potential applications in scientific research.

Wirkmechanismus

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine inhibits PDE5 and PDE9 by binding to the catalytic site of the enzymes and preventing the hydrolysis of cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides, which in turn activate downstream signaling pathways. The exact mechanism of action of 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine is still under investigation, but it is believed to involve allosteric modulation of the enzyme activity.
Biochemical and Physiological Effects:
6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine can inhibit the proliferation of smooth muscle cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine can reduce airway hyperresponsiveness and inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD).

Vorteile Und Einschränkungen Für Laborexperimente

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine has several advantages as a research tool, including its selectivity for PDE5 and PDE9, its ability to modulate cyclic nucleotide signaling pathways, and its potential therapeutic applications in diseases such as asthma and COPD. However, 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine also has limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Zukünftige Richtungen

There are several future directions for research on 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine, including the development of more selective and potent PDE inhibitors, the investigation of the role of PDEs in other signaling pathways, and the evaluation of the therapeutic potential of 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine in other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to evaluate the safety and efficacy of 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine in preclinical and clinical trials.

Synthesemethoden

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine can be synthesized using a multi-step process that involves the reaction of 4-morpholinylmethyl-1,2,3,6-tetrahydropyridine with 2,4-dichloro-5-methylpyrimidine, followed by nitration and cyclization. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine has potential applications in scientific research as a tool for studying the role of cyclic nucleotide phosphodiesterases (PDEs) in cellular signaling pathways. PDEs are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in many signaling pathways. 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine has been shown to selectively inhibit PDE5 and PDE9, which are involved in the regulation of smooth muscle tone and inflammation, respectively.

Eigenschaften

IUPAC Name

4-[(6-methyl-9-nitro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-10-12-3-2-11(21(22)23)8-13(12)15-17-16-14(20(15)18-10)9-19-4-6-24-7-5-19/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRXQOSCECYNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=C1C=CC(=C3)[N+](=O)[O-])CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methyl-9-nitro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.